2-Methoxyethanol

Catalog No.
S587938
CAS No.
109-86-4
M.F
C3H8O2
CH3OCH2CH2OH
C3H8O2
M. Wt
76.09 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxyethanol

CAS Number

109-86-4

Product Name

2-Methoxyethanol

IUPAC Name

2-methoxyethanol

Molecular Formula

C3H8O2
CH3OCH2CH2OH
C3H8O2

Molecular Weight

76.09 g/mol

InChI

InChI=1S/C3H8O2/c1-5-3-2-4/h4H,2-3H2,1H3

InChI Key

XNWFRZJHXBZDAG-UHFFFAOYSA-N

SMILES

COCCO

Solubility

greater than or equal to 100 mg/mL at 70° F (NTP, 1992)
1000000 mg/L (at 25 °C)
13.14 M
Miscible with water
Miscible with alcohol, ether, acetone, dimethylformamide
Miscible with hydrocarbons, alcohols, ketones, glycols
Solubility in water: miscible
Miscible

Synonyms

1-Hydroxy-2-methoxyethane; 2-Methoxy-1-ethanol; 2-Methoxyethanol; 2-Methoxyethyl alcohol; 2-Methyloxyethanol; 3-Oxa-1-butanol; Amsco-Solv EE; Dowanol EM; Ektasolve EM; Ethylene Glycol Methyl Ether; Ethylene Glycol monomethyl ether; Glycol Methyl Ethe

Canonical SMILES

COCCO

Solvent Properties

2-ME is a versatile solvent due to its miscibility with water and various organic solvents, making it valuable in select research applications. For instance, 2-ME serves as a solvent for the ninhydrin color reagent, a crucial tool in amino acid detection and protein analysis [].

Synthesis Applications

Limited research explores the use of 2-ME in specific organic synthesis reactions. Studies have investigated its application in the preparation of Vaska's complex, a ruthenium complex with potential applications in catalysis []. Additionally, research suggests its potential use in the synthesis of biologically active compounds like 2-aminothiazoles and Rho-associated kinase inhibitors [].

Toxicity Research

Significant research focuses on understanding the potential health hazards associated with 2-ME exposure, particularly in occupational settings. Studies investigate its effects on various organs and systems, including the nervous system, blood, and reproductive system []. The National Toxicology Program (NTP) has conducted studies to assess its potential carcinogenicity [].

Origin and Significance:

2-Methoxyethanol is a synthetic compound, typically produced from ethylene glycol through a methylation process []. Its significance lies in its solvent properties, making it a valuable tool in various scientific research fields, including chemistry, biology, and material science [].


Molecular Structure Analysis

2-Methoxyethanol has a simple molecular structure with the formula C₃H₈O₂. It consists of a two-carbon ethanol backbone with a methoxy group (CH₃O) attached to the second carbon atom. This structure gives rise to several key features:

  • Ether functionality: The C-O-C bond between the methoxy group and the ethanol chain is an ether linkage. Ethers exhibit different properties compared to alcohols due to the absence of a hydroxyl group (OH) [].
  • Hydrogen bonding: The terminal hydroxyl group (OH) in the ethanol portion can participate in hydrogen bonding with other molecules, influencing its solubility and interactions with other compounds [].

Chemical Reactions Analysis

Synthesis:

2-Methoxyethanol is commonly synthesized by reacting ethylene glycol with methanol in the presence of an acidic catalyst [].

CH₂OHCH₂OH (ethylene glycol) + CH₃OH (methanol) → CH₃OCH₂CH₂OH (2-methoxyethanol) + H₂O (water) []

Other Relevant Reactions:

2-Methoxyethanol can undergo various reactions due to its functional groups. Here are some examples:

  • Oxidation: Under specific conditions, 2-methoxyethanol can be oxidized to form methoxyacetic acid [].
  • Esterification: It can react with carboxylic acids to form esters, which are useful as solvents and plasticizers [].
Decomposition

At high temperatures, 2-methoxythanol can decompose to form various products, including ethylene glycol, formaldehyde, and methanol [].

Note

Specific reaction conditions and detailed mechanisms may vary depending on the specific reaction involved.


Physical And Chemical Properties Analysis

  • Melting point: -85 °C []
  • Boiling point: 124.5 °C []
  • Density: 0.965 g/cm³ []
  • Solubility: Miscible with water, most alcohols, ketones, and many organic solvents []
  • Vapor pressure: 12.0 mmHg (at 20 °C) []
  • Flash point: 40 °C []
  • Autoignition temperature: 204 °C []

2-Methoxyethanol is a hazardous material and should be handled with care. Here are some key safety concerns:

  • Toxicity: Exposure to 2-methoxyethanol can cause irritation to the eyes, skin, and respiratory system. In severe cases, it can affect the central nervous system, leading to headaches, dizziness, and nausea [].
  • Flammability: 2-Methoxyethanol is a combustible liquid with a low flash point. It can readily ignite and generate toxic fumes upon combustion [].
  • Reproductive hazards: Studies suggest that 2-methoxyethanol exposure may be harmful to fetal development [].

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and respirator when handling 2-Methoxyethanol [].
  • Ensure proper ventilation in the workspace to avoid inhalation hazards [].
  • Store the compound in a cool, dry, and well-ventilated place away from heat and ignition sources [].
  • Properly dispose of waste material according to local regulations [].

Physical Description

Ethylene glycol monomethyl ether appears as a clear colorless liquid. Flash point of 110°F. Less dense than water. Vapors are heavier than air.
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colorless liquid with a mild, ether-like odor.

Color/Form

Colorless liquid

XLogP3

-0.8

Boiling Point

257 °F at 768 mm Hg (NTP, 1992)
124.1 °C
125 °C
256°F

Flash Point

107 °F (NTP, 1992)
42 °C closed cup
120 °C open cup
Flash point 40 °C (104 °F) - closed cup
39 °C c.c.
102°F

Vapor Density

2.62 (NTP, 1992) (Relative to Air)
2.62 (Air = 1)
Relative vapor density (air = 1): 2.6

Density

0.966 at 68 °F (USCG, 1999)
0.9647 g/cu cm at 20 °C
Relative density (water = 1): 0.96
0.96

LogP

-0.77
-0.77 (LogP)
log Kow = -0.77
-0.503

Odor

Mild agreeable odor
Ether-like odo

Melting Point

-121.2 °F (NTP, 1992)
-85.1 °C
-85 °C
-121°F

UNII

EK1L6XWI56

Related CAS

28099-67-4 (calcium salt)
3139-99-9 (hydrochloride salt)

GHS Hazard Statements

H226: Flammable liquid and vapor [Warning Flammable liquids];
H302: Harmful if swallowed [Warning Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation];
H360FD: May damage fertility;
May damage the unborn child [Danger Reproductive toxicity]

Use and Manufacturing

IDENTIFICATION: 2-Methoxyethanol has a mild, ether-like odor. It is a volatile, combustible liquid. It will dissolve rapidly in water and evaporates quickly from water and soil surfaces. USE: 2-Methoxyethanol is used as a solvent for natural and synthetic resins. It is used in dyeing leather and sealing moisture-proof cellophane. 2-Methoxyethanol is used in quick drying varnishes, enamels, and wood stains. It had limited use as a perfume fixative and in nail polishes. In the past, it was used as a de-icing chemical in military airplane fuel. EXPOSURE: Due to its toxicity, ethylene glycol monomethyl ether, or EGME, has been phased out of use in many products. Exposure to 2-methoxyethanol for the general population will occur through skin contact and breathing air while using products such as varnishes, enamels and wood stains. If 2-methoxyethanol is released to the environment, it will be broken down in air. It will evaporate from soil or water surfaces. 2-Methoxyethanol is biodegradable. It is not expected to build up in aquatic organisms. RISK: In humans, 2-methoxyethanol is mildly irritating to the eyes, nose and throat. It is less irritating to the skin. Blood anemia and neurological symptoms such as headache, drowsiness, and lack of coordination have been reported in workers using 2-methoxyethanol as a solvent and in people accidentally swallowing 2-methoxyethanol. In studies of laboratory animals, 2-methoxyethanol has caused blood anemia, birth defects, abortions, decreased sperm counts, and male infertility. These effects have been observed in animals given 2-methoxyethanol by mouth, on the skin, or by breathing in vapors. The U.S. EPA IRIS program, the International Agency for Research on Cancer, and the U.S. National Toxicology Program Twelfth Report on Carcinogens have not assessed the potential of 2-methoxyethanol to cause cancer in humans. (1-8; SRC; 2014)

Therapeutic Uses

/EXPL THER/ Structure-activity studies with nine glycol alkyl ethers were conducted with a cellular leukemia transplant model in male Fischer rats. This in vivo assay measures the effects of chemical treatment on neoplastic progression in transplant recipients. Chemicals were given ad libitum in the drinking water simultaneously with the transplants and continued throughout the study. In all, 20 million leukemic cells were injected sc into syngeneic rats, which after 60 days resulted in a 10-fold increase in relative spleen weights, a 100-fold increase in white blood cell counts, and a 50% reduction in red blood cell (RBC) indices and platelet counts. At this interval, ethylene glycol monomethyl ether (2-ME) given at a dose of 2.5 mg/mL in the drinking water completely eliminated all clinical, morphological, and histopathological evidence of leukemia, whereas the same dose of ethylene glycol monoethyl ether (2-EE) reduced these responses by about 50%. Seven of the glycol ethers were ineffective as anti-leukemic agents, including ethylene glycol, the monopropyl, monobutyl, and monophenyl ethylene glycol ethers, diethylene glycol, and the monomethyl and monoethyl diethylene glycol ethers. 2-ME more than doubled the latency period of leukemia expression and extended survival for at least 210 days. A minimal effective dose for a 50% reduction in the leukemic responses was 0.25 mg/mL 2-ME in the drinking water (15 mg/kg body weight), whereas a 10-fold higher dose of 2-EE was required for equivalent antileukemic activity. In addition, the in vitro exposure of a leukemic spleen mononuclear cell culture to 2-ME caused a dose- and time-dependent reduction in the number of leukemia cells after a single exposure to 1-100 uM concentrations, whereas the 2-ME metabolite, 2-methoxyacetic acid, was only half as effective. The two glycol alkyl ethers with demonstrable anti-leukemic activity, 2-ME and 2-EE, also exhibited a favorable efficacy-to-toxicity ratio and should be considered for further development as chemotherapeutic agents.

MeSH Pharmacological Classification

Immunosuppressive Agents

Mechanism of Action

Cell death was analyzed in neurulating mouse embryos after in vivo doses of 2-methoxyethanol (2-ME) that produce anterior neural tube defects. Characterization of 2-ME-induced cell death was performed by evaluating: (1) vital fluorochrome staining in whole embryos applying confocal laser scanning microscopy; (2) characteristics of cell debris in conventional histological sections revealed by light microscopy; and (3) Apoptag in situ immunohistochemical staining for apoptosis using light microscopy. ...Physiological cell death in control embryos primarily occurred in the neural crest region during neural fold elevation. Embryos exposed to 2-ME had expanded areas of cell death in the neural crest and also new areas of cell death in medial regions of the anterior neural tube. Both physiological and 2-ME-induced embryonic cell death had morphological, immunohistochemical, and fluorochrome staining characteristics of apoptosis. When fluorescence data from confocal microscopic analysis of vital fluorochrome-stained embryos were analyzed, a dose-dependent increase was found in embryos exposed to 2-ME. Similar results were obtained when cell death was analyzed in either conventional histological sections or sections prepared for immunohistochemical detection of apoptosis.
A mechanistic role for Ca2+ has been promoted. .../It was/ observed that a Ca2+ channel blocker afforded protection against 2-ME induced pachytene spermatocyte cell death. /It was/ hypothesized that 2-ME induces spermatocyte apoptosis in both the rat and guinea pig, and activates or induces an endogenous endonuclease. An increase in intracellular Ca2+ is thought by many to be the trigger for endonuclease activation/induction and subsequent apoptotic cell death.
Metabolites /of ethylene glycol monoethyl ether/ such as 2-methoxyethanol (2-ME) ...induce testicular toxicity. They may cause testicular atrophy, decreased sperm motility, and an increased incidence of abnormal sperm. Most likely, the metabolism of monoalkyl glycol ethers occurs via alcohol and aldehyde dehydrogenases, leading to the formation of methoxyacetic acid (MAA). MAA is believed to be the ultimate toxic metabolite of 2-ME. However, methoxyacetaldehyde (MALD), an intermediate metabolite of 2-ME,can also produce testicular lesions. Although the site of action was thought to be upon the late spermatocyte, it now appears that the Sertoli cells are the prime target for 2-ME. It is unclear whether the mechanism of testicular toxicity of 2-ME induces germ cell death by interfering with interregulating signal transduction pathways within either Sertoli cells or germ cells, causing a disruption of cell-to-cell communication.
Once oxidized to 2-methoxyacetic acid (2-MAA), 2-ME is teratogenic in all species tested. Upon single administration at 0800 hr, gestation day (gd) 8 (copulation plug + = gd 0) was most sensitive to induction of /exencephaly/. In this study, the effects of 2-ME/2-MAA on brain differentiation were assessed soon after gd 8 treatment. Physiological cell death (CD) in control embryos and chemically-enhanced CD were compared by Nile blue sulfate staining (4, 8, 12 hr after 2-ME; 0, 250 or 325 mg/kg). Its intensity in fore-, mid- and hindbrain was scored as scattered, moderate or intense. These CD patterns were confirmed by propidium iodide fluorescence staining. The most consistent CD staining was observed 8 hr after 325 mg 2-ME/kg. In controls, scattered CD was apparent in the pros-, mes- and rhombencephalon, while moderate to intense CD appeared uniformly in the caudal rim of the open forebrain and along its midline when closure was occurring. In 2-ME exposed embryos, CD patterns in the forebrain were comparable to those in controls. However, CD in the mid- and hindbrains was markedly increased. Moderate to intense CD in about half of the embryos was observed in the mes- and rhombencephalon. Rhombomeres 1-3 and the dorsal lateral neural tube were particularly remarkable in their staining intensity. Neural tube closure status and brain morphology (250 mg 2-ME/kg) were evaluated on gd 9.25 and gd 10.25. The mean somite number was unaffected by 2-ME treatment. However, in control embryos the neuropores were closed in all but 1 of 119 embryos, while in 23% (35 of 142; 82% of litters) of 2-ME embryos they were patent, and 8% (11 of 133; 36% of litters) still had that condition on gd 10.25. For comparison other pregnancies progressed to gd 18 when 12% of the live fetuses (in 40% of litters) had EX. There were also numerous morphological differences from developmental-age-matched controls consistent with 2-MAA-induced embryotoxicity, which caused developmental delay. Its incidence on gd 9.25 was five times higher (embryos) and affected twice as many litters as in concurrent controls. On gd 10.25 twice as many embryos as in control litters still displayed this differentiation delay phenomenon.
2-ME is a teratogen that acts with high developmental phase specificity and induces exencephaly in CD-1 mice. This study examined (1) the persistent patency of the anterior neuropore in gestation day (gd; copulation plug = 0) 9.25 embryos in relationship to the incidence of exencephaly in gd 18 fetuses, and (2) changes in brain development of embryos. On gd 8, CD-1 mice received a sc bolus dose of 250 mg 2-ME/kg or saline. Conceptuses were examined either on gd 9.25 for neural tube closure status (normally completed on gd 9.0) and gross alterations in brain shape, or on gd 18 for the presence of exencephaly. The number of 2-ME-exposed embryos with persistent patency of the anterior neuropore was significantly greater than that of gd 18 fetuses with exencephaly (25% of embryos vs. 13% of fetuses, 83% vs. 40% of litters). Control conceptuses had no exencephaly on gd 18, but 1% had open neuropores on gd 9.25. There were no differences in resorption rates between any of the groups. In 2-ME-exposed embryos with closed neuropores, brain vesicles were underdeveloped and not well defined compared to controls. These observations indicate that 2-ME (1) delayed neural tube closure, (2) raised the incidence of total failure to close, and (3) adversely affected early brain development.
...Rats pretreated with the aldehyde dehydrogenase inhibitors disulfiram (2 mmol/kg) or cyanamide (0.48 mmol/kg) followed by oral dosing with /2-methoxyethanol/ (ME) (2.64 mmol/kg) resulted in suppressed /plaque-forming cell/ (PFC) responses equivalent to the suppressed responses of rats dosed with ME alone. Rats pretreated with disulfiram and then dosed with 2.64 mmol/kg 2-methoxyethyl acetate (MEA), also resulted in suppressed PFC responses similar to that of MEA alone. In contrast, coadministration of the alcohol dehydrogenase inhibitor 4-methylpyrazole (1.2 mmol/kg) with ME or MEA blocked suppression of the PFC response following exposure to ME or MEA alone. Oral dosing with equimolar (2.64 mmol/kg) concentrations of ME, /2-methoxyacetic acid / (MAA), or /2-methoxyacetaldehyde/ (2MAAD) resulted in equivalent suppression of the /trinitrophenyl-lipopolysaccharide/ (TNP-LPS) PFC response. Rats exposed to either disulfiram or cyanamide and MAAD also resulted in suppression of the PFC response. These results indicate that metabolism of ME to either MAAD or MAA is required for immunosuppression, and that these two metabolites are equipotent immunosuppressants in the rat.
...Lymphocytes prepared from lymph gland or splenic tissues of Fischer-344-rats and B6C3F1-mice were incubated with 0 to 50 millimolar (mM) /2-methoxyethanol/ (2ME), /2-methoxyacetic acid/ (2MAA), or /2-methoxyacetaldehyde/ (2MAAD). Cytotoxicity was assessed by determining decreases in viability with the trypan-blue or propidium-iodide assays. Production of polyclonal immunoglobulin-G (IgG) and immunoglobulin-M (IgM) antibodies by the cells in response to stimulation with bacterial lipopolysaccharide, Salmonella-typhimurium mitogen, or dextran-sulfate was assessed by enzyme linked immunosorbent assays. 2MAA and 2MAAD significantly inhibited production of IgM and IgG antibodies by both mouse and rat lymphocytes at concentrations that were not cytotoxic, 8mM or below and 0.5mM or below, respectively. The suppressive effects of 2MAA were more pronounced in rat lymphocytes. The effects of 2MAAD were comparable in both species. 2ME had no effect on the IgG or IgM antibody responses in either mouse or rat lymphocytes. Since the antibody response of the lymphocytes was not directly affected by 2ME, hepatocyte and lymphocyte cocultures were established and treated with 0 to 50 mM 2ME to determine if the hepatocytes would metabolize 2ME to 2MAA or 2MAAD which would, in turn, suppress the IgM antibody response. The IgM antibody response of mouse lymphocytes was suppressed by 12.5 to 50 mM 2ME in the presence of mouse lymphocytes and by 25 to 50 mM 2ME in the presence of rat lymphocytes. The IgM antibody response of rat lymphocytes was suppressed by 12.5 to 50 mM 2ME in the presence of mouse lymphocytes and by 50mM 2ME in the presence of rat hepatocytes.
The role of cytotoxicity in digital maldevelopment in CD-1 mouse embryos was examined following dosage with ethylene glycol monomethyl ether (EGME) on gestation day (gd) 11. Patterns of cell necrosis in the forelimb buds of embryos collected from dams given EGME orally at doses of 100, 250 or 350 mg/kg were characterized by staining with Nile blue A. Cell death was induced in the mesenchymal tissue and to some extent in the limb bud ectoderm, including the apical ectodermal ridge in a dose-related manner. The area of preaxial physiological cell necrosis was enlarged by EGME, and the shape of the limb buds was altered 24 hr after treatment. Preaxial tissue and the predigital chondrocyte condensations were reduced or missing following 250 and 350 mg EGME per kg. Light and electron microscope evaluations of forelimb buds revealed the presence of phagocytic vacuoles and condensed, fragmented cytoplasm, which indicate cytotoxicity, as early as 2 hr following EGME, a maximum effect being observed 6 hr after the dose was administered. Although the severity of the cytotoxic response appeared to be dose-related, comparison with the incidence of digital malformations in near-term fetuses indicates that the loss of mesenchymal tissue is partially compensated for as formation of the limb progresses.
Methoxyacetic acid (MAA), the active biological oxidation product of the industrial solvent ethylene glycol monomethyl ether (EGME), causes acute toxicity in several species including humans. MAA primarily affects tissues with rapidly dividing cells and high rates of energy metabolism, including testes, thymus and the fetus. Testicular toxicity, one of the most prominent consequences of EGME, and MAA, exposure, results from apoptosis of primary spermatocytes and is associated with changes in the expression of various genes and signaling pathways. This review of EGME metabolism and its organ-specific toxicities emphasizes genes and signaling pathways that are modulated by EGME exposure and their relevance to the molecular mechanisms underlying EGME and MAA toxicity. Of particular importance are the genes that code for oxidative stress response factors, protein kinases, and nuclear hormone receptors. Nuclear receptors and protein kinases regulate multiple cellular processes and are critical for signaling events required for spermatogenesis. De-regulation of their activity by EGME or MAA leads to inappropriate signaling in testicular cells. Oxidative stress in spermatocytes exposed to MAA triggers mitochondrial release of cytochrome C, activation of caspases and ultimately apoptosis. ...
High-resolution Magic Angle Spinning (Hr-MAS) (1)H-/Nuclear magnetic resonance/ (NMR) spectroscopy was used to analyze intact testicular tissues ex vivo and to investigate the toxicological effects of ethylene glycol monomethyl ether (EGME), a well-known spermatocytes toxicant, on male reproductive organs by NMR-based metabonomic analysis. Especially, /the study/ reported the ... Hr-MAS (1)H-NMR spectra of epididymis. Sexually matured male rats were treated with 50 and 2,000 mg/kg EGME, and body weight, reproductive organs weight, histopathology and plasma biochemistry were examined at 6 and 24 hr after administration. Two multivariate statistical methods, namely, unsupervised / Principal component analysis / (PCA) and supervised /Partial Least Squares-Discriminant Analysis / (PLS-DA), indicated that the balance of endogenous metabolites was perturbed in both reproductive organs and biofluids. In the testes, lactate, creatine and glutathione were mainly affected by EGME treatment. In urine and plasma, altered excretions of the /tricarboxylic acid cycle / (TCA) cycle intermediates (2-oxoglutarate, citrate and succinate) and the ketone-bodies (acetoacetate and beta-hydroxybutyrate) were also observed. The finding in current integrated metabonomic analysis of both intact tissues and biofluids suggested that EGME-induced testicular toxicity was attributed to perturbation of the energy supply processes, suppression of the TCA cycle, or oxidative stress. Furthermore, Hr-MAS (1)H-NMR proved useful to investigate the molecular snapshot of biological tissues and the mechanism of toxicity.
Ethylene glycol monomethyl ether (EGME), sulpiride, and atrazine are known ovarian toxicants, which increase progesterone (P4) secretion and induce luteal cell hypertrophy following repeated administration. The aim of this study was to define the pathways by which these compounds exerted their effects on the ovary and hypothalamic-pituitary-gonadal (HPG) axis. In the ovary, changes in the steroidogenic activity of new and old corpora lutea (CL) were addressed. EGME (300 mg/kg), sulpiride (100 mg/kg), or atrazine (300 mg/kg) were orally given daily for four times from proestrus to diestrus in normal cycling rats. Treatment with all chemicals significantly increased serum P4 levels, and EGME as well as sulpiride induced increases in prolactin (PRL) levels. In new CL, at the gene and the protein levels, all three chemicals upregulated the following steroidogenic factors: scavenger receptor class B type I, steroidogenic acute regulatory protein, P450 cholesterol side-chain cleavage, and 3beta-hydroxysteroid dehydrogenase (HSD) and downregulated the luteolytic gene, 20alpha-HSD. Coadministration of EGME and bromocriptine, a D2 agonist, completely inhibited PRL but not P4 secretion. Additionally, steroidogenic factor expression levels were upregulated, and 20alpha-HSD level was downregulated in new CL. These results suggest that EGME both directly and indirectly stimulates P4 production in luteal cells, whereas sulpiride elevates P4 through activation of PRL secretion in the pituitary. Atrazine may directly activate new CL by stimulating steroidogenic factor expressions. The present study suggests that multiple pathways mediate the effects of EGME, sulpiride, and atrazine on the HPG axis and luteal P4 production in female rats in vivo.
2-Methoxyethanol (ME) and its metabolite, methoxyacetic acid (MAA), produce testicular lesions characterized by pachytene spermatocyte degeneration. To understand the molecular basis of this action on meiotic prophase cells, mRNA differential display was used to identify gene expression changes in control and treated cells. When pachytene spermatocytes were cultured with 5 mM ME or 5 mM MAA for 24 hr, two complementary DNAs (cDNAs), of 557 nucleotides (clone 5) and 388 nucleotides (clone 6), were up-regulated; and a cDNA of 648 nucleotides (clone 1) was down-regulated. The altered expression pattern shown by differential display was confirmed by Northern blotting. Sequence analyses indicate that clones 1 and 6 have 83% and 79% homology at the nucleotide level to a polo-like kinase (SRP: important regulators of the cell cycle) and a thiol-specific antioxidant, respectively. Clone 5 shows no homology to any known gene in the database. Messenger RNAs (mRNAs) encoding the thiol-specific antioxidant and clone 5 are up-regulated within 30 min of the addition of MAA, whereas the polo-like kinase mRNA decreased to undetectable levels after 6 hr. Changes in Sertoli cell gene expression were also detected when Sertoli cells were cultured with 5 mM ME or MAA for 24 hr. Two cDNAs, of 367 nucleotides (clone 2) and 676 nucleotides (clone 3), were up-regulated; and a cDNA of 538 nucleotides (clone 4) was down-regulated. Homology searches revealed that clones 3 and 4 have 90 and 91% homology at the nucleotide level to an oxidative stress protein and a phosphodiesterase (PDE), respectively. Northern blotting confirmed the differential display expression pattern for the PDE and oxidative stress protein. mRNAs for the latter were induced within 30 min, and PDE mRNAs were down-regulated within one hr, after the addition of MAA. To determine whether the changes in gene expression seen with cells in culture also occur in vivo, rats were given a single oral dose of 250 mg/kg ME or MAA. After 24 hr, total testis RNAs from control and treated rats were purified and hybridized. The expression patterns seen in vivo for the differentially expressed cDNAs were identical to those seen in vitro. /The study/ conclude that, although pachytene spermatocytes seem to be selectively affected by ME and MAA, changes in gene expression are also detected in Sertoli cells, suggesting that the action(s) of ME or MAA on pachytene spermatocytes could be mediated through Sertoli cells.
Ethylene glycol monomethyl ether (EGME) is a widely used industrial solvent known to cause adverse effects to human and other mammals. Organs with high metabolism and rapid cell division, such as testes, are especially sensitive to its actions. In order to gain mechanistic understanding of EGME-induced toxicity, an untargeted metabolomic analysis was performed in rats. Male rats were administrated with EGME at 30 and 100 mg/kg/day. At days 1, 4, and 14, serum, urine, liver, and testes were collected for analysis. Testicular injury was observed at day 14 of the 100 mg/kg/day group only. Nearly 1900 metabolites across the four matrices were profiled using liquid chromatography-mass spectrometry/mass spectrometry and gas chromatography-mass spectrometry. Statistical analysis indicated that the most significant metabolic perturbations initiated from the early time points by EGME were the inhibition of choline oxidation, branched-chain amino acid catabolism, and fatty acid beta-oxidation pathways, leading to the accumulation of sarcosine, dimethylglycine, and various carnitine- and glycine-conjugated metabolites. Pathway mapping of these altered metabolites revealed that all the disrupted steps were catalyzed by enzymes in the primary flavoprotein dehydrogenase family, suggesting that inhibition of flavoprotein dehydrogenase-catalyzed reactions may represent the mode of action for EGME-induced toxicity. Similar urinary and serum metabolite signatures are known to be the hallmarks of multiple acyl-coenzyme A dehydrogenase deficiency in humans, a genetic disorder because of defects in primary flavoprotein dehydrogenase reactions. /The study/ postulate that disruption of key biochemical pathways utilizing flavoprotein dehydrogenases in conjugation with downstream metabolic perturbations collectively result in the EGME-induced tissue damage.
/Methoxyacetic acid (MAA), a teratogenic toxin, is the major metabolite of ethylene glycol monomethyl ether (EGME, also referred to as 2-methoxyethanol, 2-ME). MAA causes a wide range of toxic effects in laboratory animals including reproductive and developmental toxicity, as well as hematotoxicity, by mechanisms that are not clear. In this study, /authors/ employed electron paramagnetic resonance (EPR) spin-labeling techniques in conjunction with spin labels specific for cytoskeletal proteins, bilayer lipids, cell-surface sialic acid, or cell-surface galactose and N-acetylgalactosamine residues of human erythrocyte membranes in order to gain insight into the mechanism of MAA toxicity. The major findings are: (1) MAA significantly increases the protein-protein interactions of skeletal proteins in a concentration-dependent manner (P < 0.001), while 2-ME has no effect (at even a 2.5-fold higher concentration). Addition of MAA leads to significant increase in the rotational motion of spin-labeled terminal galactose and N-acetylgalactosamine residues (2.0 mM MAA, 38% decrease of the apparent rotational correlation time tau a, P < 0.01). The rotational motion of spin-labeled sialic acid, 70% of which is on the major transmembrane sialoglycoprotein (glycophorin A or PAS 1), was not affected by MAA treatment. MAA has no effect on the lipid bilayer fluidity, since no change in the motion of a lipid bilayer specific spin label (5-NS) in the erythrocyte membrane was observed. These results suggest that MAA may lead to teratologic toxicity by interacting not with lipid components but with certain, perhaps specific, protein components, i.e., transport proteins, cytoskeleton proteins or neurotransmitter receptors.
The glycol ethers 2-methoxyethanol (2-ME) and 2-ethoxyethanol (2-EE) prolong gestation in rodents. Because gap junctions in the myometrium likely facilitate parturition, the present study examined inhibition of gap junctional communication by 2-ME and 2-EE in myometrial smooth-muscle cell cultures. To measure gap junctional communication, the fluorescent dye Lucifer yellow was injected into cultured cells and the transfer of the dye to adjacent cells was scored with epifluorescence microscopy. The data are presented as the percentage of cells adjacent to the microinjected cell that exhibited dye following microinjection. A 30 min treatment with 32 or 63 mmol/L 2-ME decreased dye transfer to 71% and 63%, respectively (p < or = 0.05; control 90%). Similarly, 2-EE inhibited dye transfer, although myometrial cells were less sensitive to 2-EE compared to 2-ME. Dye transfer returned to control levels after 2 hr in the continued presence of 2-ME. The primary metabolite of 2-ME, methoxyacetic acid (MAA), had no effect on dye transfer at concentrations equimolar to 2-ME. Because 2-ME and 2-EE inhibited gap junctional communication only at high concentrations and because the inhibition reversed in the continued presence of the compounds, it is suggested that glycol ethers delay parturition by a mechanism independent of a direct action on myometrial gap junctions.
Embryotoxicity of glycol ethers is caused by their alkoxyacetic acid metabolites, but the mechanism underlying the embryotoxicity of these acid metabolites is so far not known. The present study investigates a possible mechanism underlying the embryotoxicity of glycol ether alkoxyacetic acid metabolites using the methoxyacetic acid (MAA) metabolite of ethylene glycol monomethyl ether as the model compound. The results obtained demonstrate an MAA-induced decrease of the intracellular pH (pH(i)) of embryonic BALB/c-3T3 cells as well as of embryonic stem (ES)-D3 cells, at concentrations that affect ES-D3 cell differentiation. These results suggest a mechanism for MAA-mediated embryotoxicity similar to the mechanism of embryotoxicity of the drugs valproic acid and acetazolamide (ACZ), known to decrease the pH(i)in vivo, and therefore used as positive controls. The embryotoxic alkoxyacetic acid metabolites ethoxyacetic acid, butoxyacetic acid and phenoxyacetic acid also caused an intracellular acidification of BALB/c-3T3 cells at concentrations that are known to inhibit ES-D3 cell differentiation. Two other embryotoxic compounds, all-trans-retinoic acid and 5-fluorouracil, did not decrease the pH(i) of embryonic cells at concentrations that affect ES-D3 cell differentiation, pointing at a different mechanism of embryotoxicity of these compounds. MAA and ACZ induced a concentration-dependent inhibition of ES-D3 cell differentiation, which was enhanced by amiloride, an inhibitor of the Na(+)/H(+)-antiporter, corroborating an important role of the pH(i) in the embryotoxic mechanism of both compounds. Together, the results presented indicate that a decrease of the pH(i) may be the mechanism of embryotoxicity of the alkoxyacetic acid metabolites of the glycol ethers.

Vapor Pressure

6.2 mm Hg at 68 °F ; 10 mm Hg at 71.6° F (NTP, 1992)
9.50 mmHg
9.5 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 0.83
6 mmHg

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

109-86-4
32718-54-0

Wikipedia

Ethylene glycol monomethyl ether

Biological Half Life

...Ethylene glycol methyl ether was found equally distributed in brain, plasma, lung, and liver 1 hr after administration and ...the half-life in the body was approx 1 to 2 hr, unless dose levels were near the lethal level. In inhalation studies the plasma levels of ethylene glycol methyl ether increased nearly linearly from exposures of 1, 2, 4, and 6 hr to 3317 ppm. When the exposure was extended to 8 hr, the concentration in the plasma was more than double that found after the 6-hr exposure, suggesting that metabolic and/or excretory mechanisms were saturated.
The human elimination half-time for the 2-methoxyacetic acid arising from the catabolism of EGME was 66 to 89 hours. /2-methoxyacetatic acid/
... . The conversion in plasma of /2-methoxyethanol/ (2-ME) to /methoxyacetic acid/ (MAA) is rapid, with a half-life of 0.6 hr in rats, ...
The role of metabolism in 2-methoxyethanol (ME)-induced testicular toxicity has been investigated with Sprague-Dawley rats. Following administration of [(14)C]ME (250 mg/kg, ip) to a group of animals, there was evidence of testicular damage, ... Radioactivity detected in urine over 48 hr after treatment accounted for 55% of the dose. ... Analysis of plasma revealed a rapid conversion of ME to MAA (t1/2 for disappearance of ME = 0.6 +/- 0.03 hr) and gradual clearance of radioactivity (t1/2 = 19.7 +/- 2.3 hr). ... Analysis of plasma revealed almost complete inhibition of the conversion of ME to MAA (t1/2 for disappearance of ME = 42.6 +/- 5.6 hr, clearance of radioactivity t1/2 = 51.0 +/- 7.8 hr). ...
For more Biological Half-Life (Complete) data for 2-METHOXYETHANOL (7 total), please visit the HSDB record page.

Use Classification

EPA Safer Chemical Functional Use Classes -> Solvents
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Fire Hazards -> Teratogens, Flammable - 2nd degree, Reactive - 1st degree

Methods of Manufacturing

Preparation from ethylene oxide + methanol; ... from ethylene glycol +diazomethane.
... By reacting ethylene chlorohydrin or ethylene glycol with /sodium hydroxide/ (NaOH) and a dialkyl sulfate ...

General Manufacturing Information

All other basic organic chemical manufacturing
Petroleum refineries
Plastic material and resin manufacturing
Ethanol, 2-methoxy-: ACTIVE
S - indicates a substance that is identified in a final Significant New Use Rule.
...2-/Methoxyethanol/ has been largely removed from commerce due to its teratogenic potency.
Due to its toxicity, ethylene glycol monomethyl ether, or EGME, has been phased out of use in many products.
Ethylene glycol monomethyl ether has been used /as anti-icing additive/ ... but, owing to its toxicity this has largely been superseded by diethylene glycol monomethyl ether.

Analytic Laboratory Methods

Method: NIOSH 1403, Issue 3; Procedure: gas chromatography with flame ionization detector; Analyte: 2-methoxyethanol; Matrix: air; Detection Limit: 0.8 ug/sample.
Method: OSHA 53; Procedure: gas chromatography with flame ionization detector; Analyte: 2-methoxyethanol; Matrix: air; Detection Limit: 0.1 ppb (0.3 ug/cu m).
Method: OSHA 79; Procedure: gas chromatography with flame ionization detector; Analyte: 2-methoxyethanol; Matrix: air; Detection Limit: 6.7 ppb (21 ug/cu m).

Clinical Laboratory Methods

It is likely that dermal uptake contributes significantly to, or even dominates, the total uptake of /Ethylene glycol monomethyl ether/ (EGME) and /Ethylene glycol monomethyl ether acetate/ (EGMEA). In addition, inhalation uptake is highly dependent on pulmonary ventilation and thus on physical work load. These considerations point to the need of biological monitoring of exposure. The recovery of /Methoxyacetic acid/ (MAA) in urine accounts for about 85% of the inhaled dose of EGME in human experiments, pointing towards MAA in urine as the biological indicator of choice.
Metabolites of /2-ethoxyethanol/ (2-EE) and /2-methoxyethanol) (2-ME) in urine have been measured using either gas chromatography or HPLC analysis.

Storage Conditions

Fireproof. Separated from strong oxidants and food and feedstuffs. Keep in the dark. Cool.
Storage temperature: ambient. Venting: open (flame arrester).
Keep container tightly closed in a dry and well - ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage.

Interactions

... A single exposure of mice to 125 ppm /2-methoxyethanol/ for 4 hr potentiated the hypnotic effects of barbiturates; at 500 ppm for 4 hr, spontaneous motor activity decreased.
The iv LD50 of serratia marcescens endotoxin in mice was 17 mg/kg. However, when the endotoxin was followed immediately by 950 mg iv methyl cellosolve, the LD50 dropped to 0.25 mg/kg. Ip methyl cellosolve also caused potentiation as did the pre-incubation of methyl cellosolve and endotoxin prior to injection.
In adult female SPF Sprague-Dawley rats exposed for 2 hr to 1600 ppm 2-methoxyethanol (ME) the blood level of ME was considerably increased after pretreatment with ethanol (20 mmol/kg, ip). The blood level of ME remained nearly constant after the co-administration of ME (10 mm/kg, ip) with ethanol (20 mmol/kg), as long as ethanol levels in the blood remained above 3 mmol/l. Repeated ip dosing (five times one injection per hour) with ME (5mmol/kg) plus ethanol (8 or 10 mmol/kg) each resulted in an almost complete accumulation of ME. The prolonged retention of ME is due to an inhibition of its degradation via competition with ethanol for alcohol dehydrogenase.
Ethylene glycol monomethyl ether (EGME) was administered to young male rats at doses varying from 50 to 500 mg/kg/day for 11 days. At sequential times animals were killed and testicular histology examined. The initial and major site of damage was restricted to the primary spermatocytes undergoing post zygotene meiotic maturation and division. When animals were treated with inhibitors of alcohol metabolism followed by a testicular toxic dose of EGME (500 mg/kg) an inhibitor of alcohol dehydrogenase (pyrazole) offered complete protection. However pretreatment with aldehyde dehydrogenase inhibitors disulfiram or pargyline did not ameliorate the testicular toxicity of EGME.
For more Interactions (Complete) data for 2-METHOXYETHANOL (14 total), please visit the HSDB record page.

Stability Shelf Life

Heat /contributes to instability/
Chemical stability: Stable under recommended storage conditions.

Dates

Modify: 2023-08-15
Balaraman et al. Catalytic transformation of alcohols to carboxylic acid salts and H2 using water as the oxygen atom source. Nature Chemistry, doi: 10.1038/nchem.1536, published online 6 January 2013 http://www.nature.com/nchem
Ke et al. Shear-induced assembly of a transient yet highly stretchable hydrogel based on pseudopolyrotaxanes. Nature Chemistry, doi: 10.1038/s41557-019-0235-8, published online 1 April 2019

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